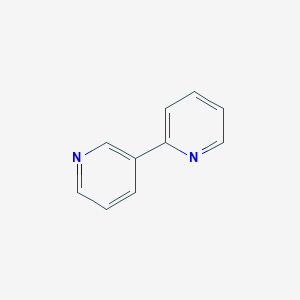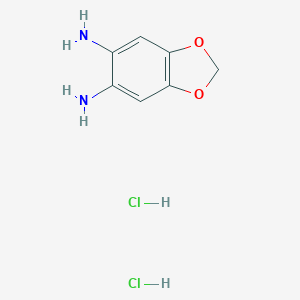
1,3-Benzodioxole-5,6-diamine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3-Benzodioxole derivatives involves cyclization reactions starting from catechol with dichloromethane under specific conditions to achieve the desired benzodioxole framework. Various methods have been developed to optimize the synthesis process, yielding significant amounts of the target compound. These methods include the absence of a catalyst under high pressure conditions and the adjustment of reactants' mole ratio, temperature, and solvent to improve yield (Li Yu, 2006; Yang Zhi-yong, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole derivatives has been characterized using various techniques such as infrared spectrum (IR) and nuclear magnetic resonance (NMR). These studies have confirmed the benzodioxole ring's formation and provided detailed insights into its structural attributes (Z. Ying, 2005).
Chemical Reactions and Properties
1,3-Benzodioxole compounds participate in a range of chemical reactions, showcasing their reactivity and versatility. For instance, organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one have been prepared and reacted with alkynyltrimethylsilanes, demonstrating the compound's utility in organic synthesis (V. Zhdankin et al., 1996).
Physical Properties Analysis
The physical properties of 1,3-Benzodioxole derivatives, such as solubility, melting point, and crystalline structure, have been examined to understand their behavior in different environments. For example, crystal and molecular structure analysis through X-ray crystallography has provided valuable insights into the compound's arrangement and interactions within the crystal lattice (Eli Shefter & Walter Wolf, 1965).
Chemical Properties Analysis
The chemical properties of 1,3-Benzodioxole derivatives, including their reactivity with various reagents and participation in chemical transformations, have been extensively explored. Studies have shown that these compounds can undergo various reactions, leading to the synthesis of new derivatives with potential biological and pharmaceutical applications (N. Jayanna et al., 2013).
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Agents
1,3-Benzodioxole derivatives have shown significant potential in anticancer and antibacterial research. A study demonstrated that certain derivatives possessed greater anticancer and antibacterial potency than standard reference compounds. They also exhibited the capacity for DNA binding, which is a valuable feature for cancer and bacterial cell research (Gupta et al., 2016).
Synthesis and Optimization
Research has been conducted on the synthesis of 1,3-Benzodioxole from catechol, focusing on optimizing the process conditions to improve yield and efficiency. These studies contribute significantly to the field of medicinal chemistry, providing insights into the production of this important chemical intermediate (Yu, 2006).
In Vitro Antitumor Activity
Certain 1,3-benzodioxole derivatives have demonstrated in vitro antitumor activity against human tumor cell lines. This finding suggests their potential role in the development of new antitumor agents (Micale et al., 2002).
Photocatalytic Applications
1,3-Benzodioxole derivatives have been used in photocatalytic applications. For instance, their role in the photopolymerization of certain compounds has been explored, indicating their utility in the field of materials science and engineering (Shi et al., 2007).
Biological Evaluation as Antimicrobial and Antioxidant Agents
Derivatives of 1,3-Benzodioxole have been evaluated for their antimicrobial and antioxidant activities. This research highlights the potential of these compounds in developing new pharmaceuticals with antimicrobial and antioxidant properties (Khalil et al., 2021).
Insecticide Synthesis
Research into synthesizing insecticides from 1,3-Benzodioxole derivatives has been conducted, focusing on creating products with potentially lower toxicity levels due to the natural antioxidant activity of the benzodioxole moiety (Sumantri, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-benzodioxole-5,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-6-7(2-5(4)9)11-3-10-6;;/h1-2H,3,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEJRYIEFFUUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512505 | |
| Record name | 2H-1,3-Benzodioxole-5,6-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5,6-diamine dihydrochloride | |
CAS RN |
81864-15-5 | |
| Record name | 2H-1,3-Benzodioxole-5,6-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



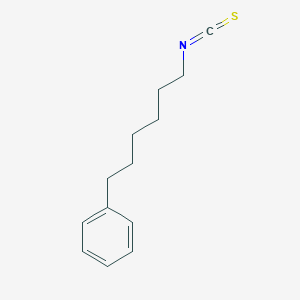
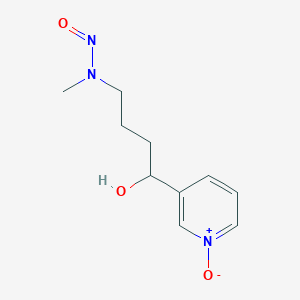
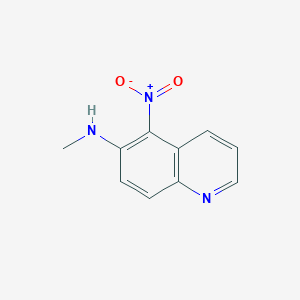

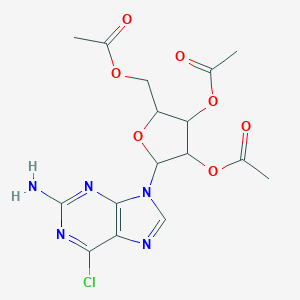
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

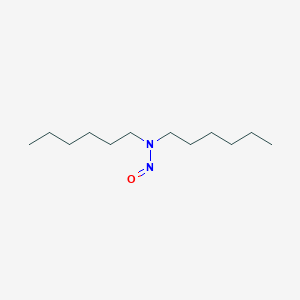
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)



